![molecular formula C16H12Cl2N2S B2968643 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-95-1](/img/structure/B2968643.png)
1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione
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Description
1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, also known as BDCIMT, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. BDCIMT belongs to the class of imidazole derivatives, which have been extensively studied for their anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Copper(I) Halide Complexes
Copper(I) halide complexes with heterocyclic thione ligands, including imidazole derivatives similar to 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, have been synthesized and characterized. These complexes demonstrate significant potential in material science for their unique structural properties and applications in catalysis and electronic materials (Aslanidis et al., 2002).
Oxidative Desulfurization of Azole‐2‐thiones
The oxidative desulfurization of azole‐2‐thiones, closely related to the compound , has been reported to synthesize ionic liquids and other azolium salts. This chemical process has implications for developing environmentally friendly solvents and materials with specialized properties (Wolfe & Schreiner, 2007).
Synthesis and Antibacterial Studies
Research on N-heterocyclic carbene–silver(I) acetate compounds derived from imidazole, which share a structural motif with 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, has shown that these compounds exhibit antibacterial activity. This finding suggests potential applications in the development of new antimicrobial agents (Streciwilk et al., 2014).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a compound structurally analogous to 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, have been developed for the luminescence sensing of benzaldehyde derivatives. These materials offer promising applications in chemical sensing and detection technologies (Shi et al., 2015).
Electrochemical Studies
A benzimidazole derivative and its copolymer with 3,4-ethylenedioxythiophene, which shares the benzimidazole core with 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione, have been investigated for electrochemical applications. The research suggests potential uses in creating materials with specific electronic properties (Soylemez et al., 2015).
properties
IUPAC Name |
3-benzyl-4-(3,4-dichlorophenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(8-14(13)18)15-9-19-16(21)20(15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGWMHHXUXYCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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